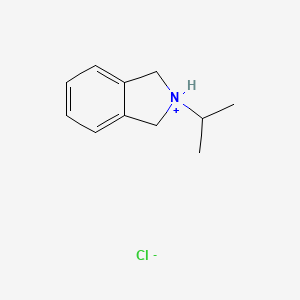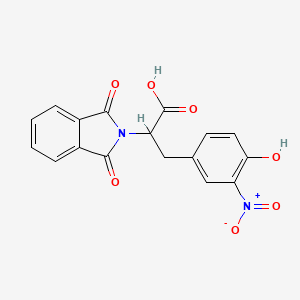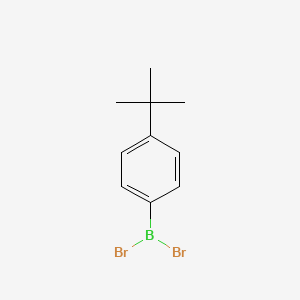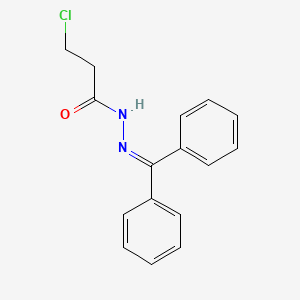
3-Chloro-N'-(diphenylmethylidene)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N’-(diphenylmethylidene)propanehydrazide is an organic compound with the molecular formula C16H15ClN2O. This compound is characterized by the presence of a chloro group, a diphenylmethylidene moiety, and a propanehydrazide backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N’-(diphenylmethylidene)propanehydrazide typically involves the reaction of 3-chloropropanoyl chloride with diphenylmethanone hydrazone. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-N’-(diphenylmethylidene)propanehydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N’-(diphenylmethylidene)propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are used under basic or neutral conditions.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Corresponding amines.
Substitution: Corresponding substituted derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-N’-(diphenylmethylidene)propanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N’-(diphenylmethylidene)propanehydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes such as DNA replication, protein synthesis, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-N,N-dimethylaniline: Similar in structure but lacks the hydrazide moiety.
2-Chloro-N’-(diphenylmethylidene)propanehydrazide: Similar but with a different position of the chloro group.
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride: Similar but with a different functional group.
Uniqueness
3-Chloro-N’-(diphenylmethylidene)propanehydrazide is unique due to the presence of both the chloro group and the diphenylmethylidene moiety, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
79289-21-7 |
|---|---|
Fórmula molecular |
C16H15ClN2O |
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
N-(benzhydrylideneamino)-3-chloropropanamide |
InChI |
InChI=1S/C16H15ClN2O/c17-12-11-15(20)18-19-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20) |
Clave InChI |
HVYLUOPYFZHIRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC(=O)CCCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
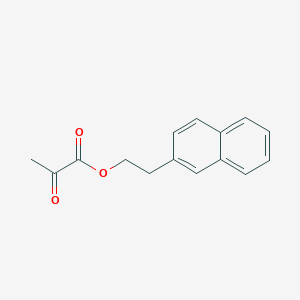

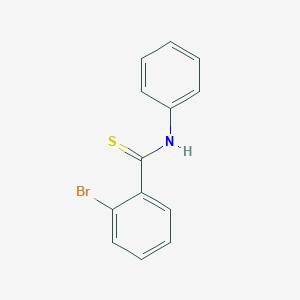
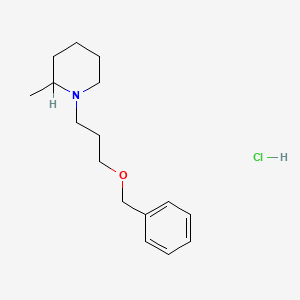
![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
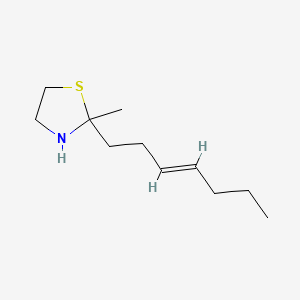
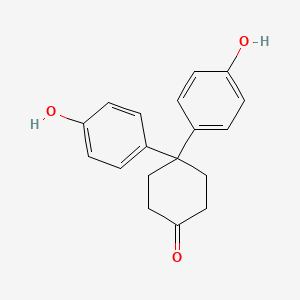
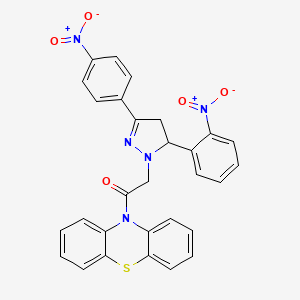
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
